molecular formula C18H16FNO4S2 B2415082 (5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone CAS No. 1798618-60-6

(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2415082
CAS No.: 1798618-60-6
M. Wt: 393.45
InChI Key: INFGEROICMDCMM-UHFFFAOYSA-N
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Description

(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16FNO4S2 and its molecular weight is 393.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that compounds with a similar structure have been shown to have strong electron-withdrawing ability due to the presence of the sulfone group . This suggests that the compound could potentially interact with electron-rich targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure of the compound and its similarity to other compounds, it can be inferred that the sulfone group in the compound could act as an electron-output site . This means that the compound could potentially interact with its targets by accepting electrons from them.

Biochemical Pathways

Compounds with similar structures have been used in the construction of copolymers for photocatalytic hydrogen evolution . This suggests that the compound could potentially affect pathways related to electron transfer and energy production.

Result of Action

Compounds with similar structures have been shown to have high photocatalytic activities . This suggests that the compound could potentially have a significant impact on energy production at the molecular level.

Action Environment

It’s worth noting that the compound’s potential photocatalytic activity suggests that light could play a significant role in its action .

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S2/c19-13-3-4-16-12(8-13)9-17(25-16)18(21)20-6-5-15(10-20)26(22,23)11-14-2-1-7-24-14/h1-4,7-9,15H,5-6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFGEROICMDCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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